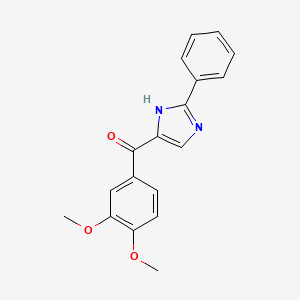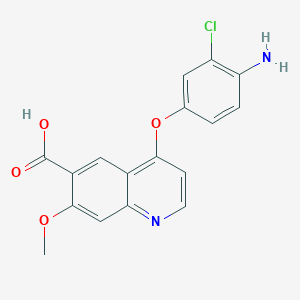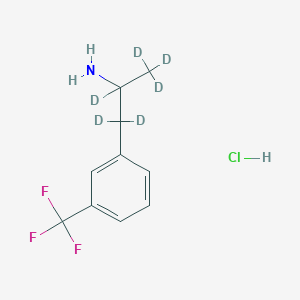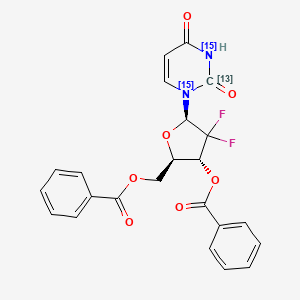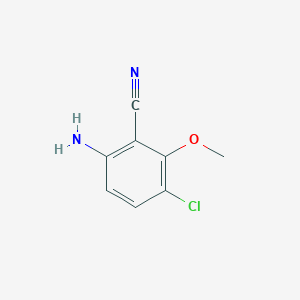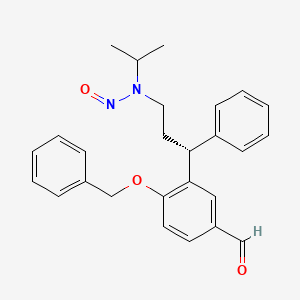
(R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a formyl group, and a nitrous amide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multiple steps. The initial step often includes the formation of the benzyloxy group through a reaction between benzyl alcohol and a suitable phenyl derivative. The formyl group is introduced via a formylation reaction, commonly using reagents such as formic acid or formyl chloride. The final step involves the formation of the nitrous amide group, which can be achieved through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formyl and nitrous amide groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)phenylboronic acid: Shares the benzyloxy group but differs in its boronic acid functionality.
Phenolic Compounds: Contain phenol moieties and exhibit similar biological activities such as antioxidant and antimicrobial properties.
Uniqueness
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural arrangement allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(3R)-3-(5-formyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C26H28N2O3/c1-20(2)28(27-30)16-15-24(23-11-7-4-8-12-23)25-17-22(18-29)13-14-26(25)31-19-21-9-5-3-6-10-21/h3-14,17-18,20,24H,15-16,19H2,1-2H3/t24-/m1/s1 |
InChI Key |
ZMOMARTZQKBJQI-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
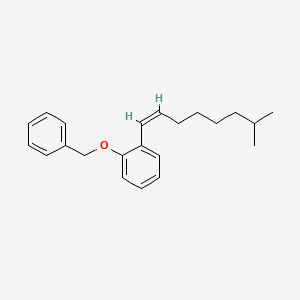
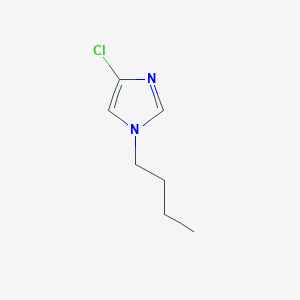
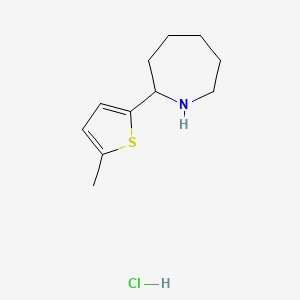
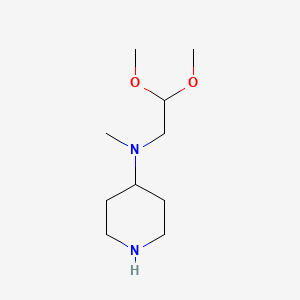
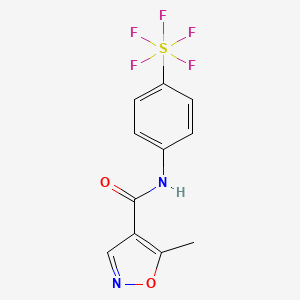
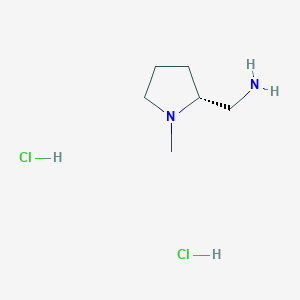
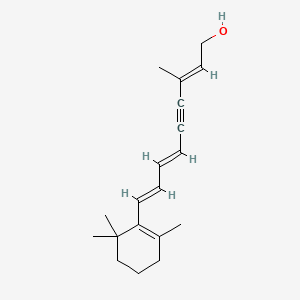
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
